(4-Bromo-2,5-dimethoxyphenyl)boronic acid

Solid-state properties Crystallinity Handling

Researchers requiring sequential cross-coupling often face limitations with monofunctional arylboronic acids that lack a secondary reactive handle. (4-Bromo-2,5-dimethoxyphenyl)boronic acid (950846-26-1) solves this: the B(OH)₂ group enables an initial Suzuki coupling while preserving the 4-Br substituent for subsequent Buchwald-Hartwig amination, Sonogashira coupling, or a second Suzuki reaction. • Dual orthogonal handles eliminate protection/deprotection steps • Characteristic Br isotopic doublet (m/z 259.9856/261.9836) enables unambiguous HRMS tracking in complex matrices • Predicted pKa 7.86 (vs. 8.12 for des-bromo analog) reflects altered electron density • mp 105-109°C. Supplied at 95% purity with batch-to-batch QC for reliable multi-step synthesis.

Molecular Formula C8H10BBrO4
Molecular Weight 260.88 g/mol
CAS No. 950846-26-1
Cat. No. B151673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2,5-dimethoxyphenyl)boronic acid
CAS950846-26-1
Molecular FormulaC8H10BBrO4
Molecular Weight260.88 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1OC)Br)OC)(O)O
InChIInChI=1S/C8H10BBrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4,11-12H,1-2H3
InChIKeyVFSKPPVNGHKIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-2,5-dimethoxyphenyl)boronic acid Overview


(4-Bromo-2,5-dimethoxyphenyl)boronic acid is a disubstituted arylboronic acid bearing electron-donating methoxy groups at the 2- and 5-positions and a bromine atom at the 4-position of the phenyl ring [1]. With a molecular formula of C₈H₁₀BBrO₄ and a molecular weight of 260.88 g mol⁻¹, it belongs to the class of dimethoxybenzenes and is employed predominantly as a nucleophilic partner in Suzuki–Miyaura cross-coupling reactions [1]. The combination of the boronic acid functionality and the aryl bromide substituent confers orthogonal reactivity, enabling sequential or selective transformations that are not accessible with simpler, unsubstituted phenylboronic acids.

Limitations of Generic Arylboronic Acids


Generic arylboronic acids such as phenylboronic acid or 2,5-dimethoxyphenylboronic acid lack the bromine substituent that is essential for orthogonal reactivity in multi-step syntheses. The 4-bromo substituent significantly alters the electron density of the aromatic ring, as reflected by a lower predicted pKa (7.86 vs. 8.12 for 2,5-dimethoxyphenylboronic acid) [1], and introduces a heavy atom that facilitates crystallographic phasing and mass spectrometric tracking [2]. Moreover, the compound exhibits a 10 °C higher melting point (105–109 °C) than its des-bromo analog, indicative of different solid-state packing and potentially altered solubility and handling characteristics . Substituting this compound with a simpler boronic acid would eliminate the bromine handle, preventing subsequent functionalization steps such as Buchwald–Hartwig amination, Sonogashira coupling, or further Suzuki couplings at the C–Br site, thereby breaking the intended synthetic route.

Quantitative Differentiation Evidence


Superior Melting Point and Crystallinity

The melting point of (4-bromo-2,5-dimethoxyphenyl)boronic acid is reported as 105–109 °C, compared to 95–98 °C for the des-bromo analog 2,5-dimethoxyphenylboronic acid . This 10 °C elevation suggests stronger intermolecular interactions in the solid state, which can translate to improved crystallinity and easier purification by recrystallization.

Solid-state properties Crystallinity Handling

Increased Acidity from Bromine Substitution

The predicted pKa of (4-bromo-2,5-dimethoxyphenyl)boronic acid is 7.86 ± 0.58, whereas the pKa of 2,5-dimethoxyphenylboronic acid is predicted to be 8.12 ± 0.58 [1]. The 0.26-unit decrease reflects the inductive electron-withdrawing effect of the bromine atom, which increases the acidity of the boronic acid group.

pKa Reactivity Solubility

Bromine Advantage in Crystallography and Mass Spectrometry

The exact monoisotopic mass of (4-bromo-2,5-dimethoxyphenyl)boronic acid is 259.98555 Da, whereas that of the des-bromo analog is 182.07504 Da [1][2]. The characteristic isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a distinctive doublet pattern in mass spectra, facilitating unambiguous identification and quantification in complex mixtures.

X-ray crystallography Mass spectrometry Structural biology

Stricter Storage and Handling Requirements

Vendor specifications indicate that (4-bromo-2,5-dimethoxyphenyl)boronic acid should be stored under inert gas (nitrogen or argon) at 2–8 °C, whereas 2,5-dimethoxyphenylboronic acid is recommended for storage at 0–6 °C without an explicit inert atmosphere requirement [1]. The need for an inert atmosphere suggests higher susceptibility to air oxidation or moisture-induced protodeboronation.

Storage stability Handling Logistics

Application Scenarios


Multi-Step Biaryl Pharmacophore Synthesis

The compound serves as a dual-function building block in which the boronic acid moiety undergoes a first Suzuki coupling while the bromine substituent is preserved for a subsequent orthogonal transformation such as a Buchwald–Hartwig amination or Sonogashira reaction [1]. This sequential reactivity is not achievable with 2,5-dimethoxyphenylboronic acid and is essential for constructing complex biaryl architectures found in kinase inhibitors and GPCR-targeted agents.

Crystallographic Fragment Screening

The bromine atom provides anomalous scattering for experimental phasing in protein–ligand co-crystallography (SAD/MAD), while the boronic acid group can form reversible covalent bonds with diol-containing protein side chains or active-site water networks [1]. This makes the compound a valuable fragment for crystallographic screening campaigns where phase determination is required.

Mass Spectrometry Metabolic Probe

The characteristic 1:1 bromine isotopic doublet (m/z 259.9856 and 261.9836) allows unambiguous tracking of the compound and its metabolites in complex biological matrices using HRMS, differentiating it from endogenous species and non-brominated analogs [1]. This is particularly useful in drug metabolism and pharmacokinetic studies where absolute quantification is required.

Radiolabeling Precursor for Imaging Agents

The aryl bromide can be converted to radiolabeled [⁷⁷Br]- or [⁷⁶Br]-analogs via nucleophilic aromatic substitution or halogen exchange, enabling the synthesis of PET or SPECT imaging probes based on the 2,5-dimethoxyphenyl scaffold [2]. The boronic acid group can be used for rapid ¹⁸F-fluorination via copper-mediated oxidative coupling, providing access to ¹⁸F-labeled tracers.

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